Hydroxy-α-sanshool is an alkylamide found as a major active ingredient in plants belonging to the genus Zanthoxylum, commonly known as Sichuan pepper. [, ] This compound is primarily known for its role in contributing to the unique tingling and pungent sensation experienced when consuming Sichuan pepper. [] It serves as a valuable tool in sensory neuroscience and pain research, offering insights into the mechanisms of sensory perception and pain signaling pathways. []
Hydroxy-α-sanshool interacts with Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, expressed on sensory neurons. [] This interaction leads to the activation of these channels, causing an influx of calcium ions (Ca2+) into the neurons. [] This activation and subsequent ionic influx trigger the depolarization of sensory neurons, ultimately leading to the characteristic tingling sensation associated with Sichuan pepper. [] Additionally, Hydroxy-α-sanshool has been shown to inhibit two-pore potassium channels, further contributing to its sensory effects. []
Sensory Neuroscience: Hydroxy-α-sanshool serves as a valuable pharmacological tool for investigating the mechanisms underlying the perception of tingling and pungent sensations. [] Its ability to activate specific TRP channels, particularly TRPV1 and TRPA1, makes it useful for studying the role of these channels in sensory processing. []
Pain Research: Research indicates that Hydroxy-α-sanshool induces analgesic effects by inhibiting voltage-gated sodium channels. [] This finding suggests potential applications in developing novel pain relief therapies targeting these channels.
Metabolic Studies: Studies using insulin-resistant mice models demonstrate that Hydroxy-α-sanshool can potentially alleviate insulin resistance by influencing gut microbiota composition and modulating lipid and amino acid metabolic pathways. [] This finding highlights its potential application in metabolic disorder research.
Food Science: Hydroxy-α-sanshool, as a primary pungent principle in Sichuan pepper, plays a significant role in flavoring and contributing to the sensory experience of various cuisines. []
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